molecular formula C16H22N2O2 B2466204 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea CAS No. 2097908-94-4

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea

Cat. No.: B2466204
CAS No.: 2097908-94-4
M. Wt: 274.364
InChI Key: KODGBOFORGWDPN-UHFFFAOYSA-N
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Description

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea is an organic compound with a complex structure that includes a cyclohexene ring, a phenylethyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene derivatives under specific conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through Friedel-Crafts alkylation, using reagents such as aluminum chloride.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, using reagents such as lithium aluminum hydride.

    Substitution: The phenylethyl group can undergo electrophilic substitution reactions, often using reagents like sulfuric acid.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sulfuric acid in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylethyl derivatives.

Scientific Research Applications

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea
  • 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea

Uniqueness

3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15(17-12-9-14-7-3-1-4-8-14)18-13-16(20)10-5-2-6-11-16/h1,3-5,7-8,10,20H,2,6,9,11-13H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODGBOFORGWDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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